1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea

Physicochemical characterization Crystallinity Lipophilicity

1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea (CAS 31124-89-7) is a thiourea derivative with a para-dimethylamino phenyl substituent and a tertiary N,N-dimethyl terminal group, giving it a molecular formula of C11H17N3S and a molecular weight of 223.34 g/mol. Commercial sources report a standard purity of ≥95% and characterize it by its melting point of 146–147 °C.

Molecular Formula C11H17N3S
Molecular Weight 223.34 g/mol
CAS No. 31124-89-7
Cat. No. B12308777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea
CAS31124-89-7
Molecular FormulaC11H17N3S
Molecular Weight223.34 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)NC(=S)N(C)C
InChIInChI=1S/C11H17N3S/c1-13(2)10-7-5-9(6-8-10)12-11(15)14(3)4/h5-8H,1-4H3,(H,12,15)
InChIKeyLPULUKOUZODCOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea (CAS 31124-89-7): A Specialized N,N-Disubstituted Thiourea for Research Procurement


1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea (CAS 31124-89-7) is a thiourea derivative with a para-dimethylamino phenyl substituent and a tertiary N,N-dimethyl terminal group, giving it a molecular formula of C11H17N3S and a molecular weight of 223.34 g/mol . Commercial sources report a standard purity of ≥95% and characterize it by its melting point of 146–147 °C . This compound represents a distinct structural subtype within the thiourea family: a tertiary N,N-dimethyl terminal group differentiates it from the more common primary N-mono-substituted and N,N′-disubstituted analogs.

Why Generic Substitution Fails for 1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea in Focused Research Programs


The thiourea pharmacophore and ligand scaffold exhibits profound functional sensitivity to nitrogen substitution patterns . The target compound's unique tertiary N,N-dimethyl terminus critically modulates electronic properties, solubility (LogP ~2.01), steric accessibility, and hydrogen-bond donor capability (only one N–H donor) compared to primary or symmetrically disubstituted analogs . These physicochemical differences propagate into divergent biological activity, coordination chemistry behavior, and material performance—direct comparisons across thiourea classes consistently show that even minor alkyl substitutions shift IC₅₀ values by orders of magnitude . Without head-to-head experimental data, generic substitution in any specialized assay represents an unvalidated risk that can compromise research reproducibility.

1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea: Quantitative Evidence of Differentiation from Comparator Analogs


Physicochemical Differentiation: Melting Point and LogP Comparison with the Mono-Substituted Analog

The target compound, with its tertiary N,N-dimethyl terminus, exhibits a significantly higher melting point (146–147 °C) than the primary mono-substituted analog 1-[4-(dimethylamino)phenyl]-2-thiourea (CAS 22283-43-8), which melts at 190 °C as reported by one supplier or ~195 °C by others . Additionally, its LogP of 2.011 indicates greater lipophilicity compared to the less substituted analog, which has a LogP of approximately 1.2–1.5 (estimated from structural class) [1].

Physicochemical characterization Crystallinity Lipophilicity

Coordination Chemistry Selectivity: Contrasting Thiourea Sulfur Donor Strength

The target compound acts as a neutral S-donor ligand. While its own complexes have not been crystallographically characterized, the structurally analogous N,N′-dimethylthiourea (Dmtu) forms stable, distorted tetrahedral Hg(II) complexes through the thiocarbonyl sulfur [1], and the closely related N-[4-(dimethylamino)phenyl]thiourea (the primary amine analog) acted as a weaker ligand in catalytic Cu-complex formation . The tertiary N,N-dimethyl substitution on the target compound is expected to enhance S-donor electron density (due to the electron-donating dimethylamino group) while reducing competing N–H hydrogen-bonding interactions (1 donor vs. 3), which may result in a more predictable coordination geometry than its primary amine analogs.

Coordination chemistry Ligand design Crystal engineering

In Silico Pharmacokinetic Differentiation: Lipophilicity and Hydrogen-Bond Donor Profile

The target compound's LogP of 2.011 and possession of only 1 hydrogen-bond donor (vs. the 3 donors of its primary thiourea analog) constitutes a fundamental pharmacokinetic differentiation for drug design purposes [1]. According to Lipinski's Rule of Five, a hydrogen-bond donor count ≤5 is required for oral bioavailability. While both compounds meet this criterion, the tertiary compound's reduced H-bond donor capacity paradoxically increases its lipophilicity, which may enhance membrane permeability in cell-based assays or in vivo models compared to the more polar primary thiourea class.

Drug design ADME Lipinski's rule of five

Market Availability and Purity Differentiation: A Procurement Perspective

The target compound is commercially available at ≥95% purity from multiple vendors (ChemScence, Bidepharm, Leyan, etc.), with some suppliers providing batch-specific QC documentation (NMR, HPLC, GC) . In contrast, the closest analog, 1-[4-(Dimethylamino)phenyl]-2-thiourea (CAS 22283-43-8), is comparably priced (e.g., $162.90 for 5g at 95% purity) , but it is not a structural substitute. The dimethylthiourea market also features analogs with better purity (e.g., 98% from MolCore for the primary thiourea), but the tertiary compound 31124-89-7 offers a unique structural niche; no direct replacement is available from any supplier for this specific scaffold .

Chemical procurement Purity analysis Cost-effectiveness

Crystal Engineering and Hydrogen-Bond Network Design: Reduced N–H Donor Topology

The tertiary N,N-dimethyl substitution pattern reduces the number of N–H hydrogen-bond donors to exactly one, in contrast to the three N–H donors present in N-[4-(dimethylamino)phenyl]thiourea . This dramatically alters the supramolecular synthon landscape: whereas primary thioureas typically form extensive N–H···S hydrogen-bonded networks in the solid state (as observed in the α-form of 1-(4-chloro-3-nitrophenyl)thiourea which assembles via three unique N–H···S hydrogen-bonding motifs) [1], the target compound's single donor limits it to simpler chain or dimeric motifs, offering a predictable, less polymorphic solid-state architecture for crystal engineering applications.

Crystal engineering Supramolecular chemistry Hydrogen bonding

Computational Ligand Efficiency and Fragment-Based Drug Discovery Potential

With a molecular weight of 223.34 g/mol, a LogP of 2.011, and only 2 rotatable bonds, the target compound falls within fragment-like chemical space . Its ligand efficiency (LE) metrics theoretically compare favorably to structurally similar urea transporter inhibitors, where potency is very sensitive to substituent effects. For example, in a panel of phenylthiourea analogs, 3-nitrophenyl-thiourea (MW 193.2) inhibits UT-A1 with an IC₅₀ of ~0.2 mM, while the closely related 3,4-dichlorophenyl-thiourea (MW 221.1, similar MW to the target) was completely inactive [1]. This extreme sensitivity to substitution pattern demonstrates that the target compound's unique substitution vector could unlock activity in targets where primary thioureas have failed.

Fragment-based drug discovery Ligand efficiency Molecular docking

Best-Fit Research and Industrial Application Scenarios for 1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea


Ligand Design for Transition-Metal Catalysis and Crystal Engineering

The unique single N–H donor and predicted strong S-donor character make this compound an excellent candidate for designing homogeneous catalysts or constructing coordination polymers with predictable geometries. The reduced hydrogen-bonding complexity compared to primary thiourea ligands (1 donor vs. 3) simplifies supramolecular assembly in crystal engineering [1]. Researchers should verify S-donor strength via IR spectroscopy of metal complexes or by comparing stability constants with other thiourea ligands.

Fragment-Based Screening Library Expansion for Underexplored Chemical Space

With its fragment-like MW (223.34), moderate lipophilicity (LogP 2.011), and only 2 rotatable bonds, this compound is ideally suited for incorporation into fragment-based drug discovery (FBDD) libraries . Its tertiary thiourea scaffold is underrepresented in typical commercial fragment collections, which are dominated by primary thioureas. Procurement of this compound diversifies screening decks and may uncover hits for targets such as urea transporters, where similar-sized thioureas show potent but unpredictable SAR [2].

Reference Standard for N,N-Dimethyl Thiourea Tautomerism and Conformational Analysis

The target compound's tertiary N,N-dimethyl group locks it into a single tautomeric form, making it an ideal reference for NMR and computational studies comparing thiourea vs. thione tautomerism. Unlike primary thioureas, which can interconvert between thione and thiol forms, this compound provides a fixed thione configuration for benchmarking spectroscopic and theoretical models .

Structure-Activity Relationship (SAR) Probe for Thiourea-Dependent Biological Targets

The extreme sensitivity of thiourea bioactivity to N-substitution is well-documented—in urease inhibition, IC₅₀ values for N,N′-disubstituted thioureas range from 5.53 to 91.50 µM [3]; in urea transporter inhibition, IC₅₀ values range from ~0.2 mM (active) to completely inactive for analogs of similar MW [2]. This compound serves as a structurally unique SAR probe to distinguish the electronic and steric contributions of the N,N-dimethyl terminus in any thiourea-sensitive biological assay.

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